molecular formula C6H8N2O3 B2746662 ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate CAS No. 99115-76-1

ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B2746662
CAS No.: 99115-76-1
M. Wt: 156.141
InChI Key: FTVCASSWGUDZNM-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate is a pyrazole-derived heterocyclic compound featuring a fused five-membered ring system with a ketone group at position 5 and an ester moiety at position 4. Its structure combines reactivity from both the pyrazole core and the ester functional group, making it a versatile intermediate in organic synthesis. Pyrazole derivatives are widely studied for their pharmacological, agrochemical, and material science applications due to their stability and tunable electronic properties .

This compound is often synthesized via cyclocondensation reactions of hydrazines with β-keto esters, a method common to many pyrazole derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-oxo-1,4-dihydropyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVCASSWGUDZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine monohydrochloride with 2-butenedioic acid, 2-hydroxy-, 1,4-diethyl ester, sodium salt (1:1), (2Z)- . The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while reduction can produce other related compounds.

Scientific Research Applications

Biological Activities

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate exhibits a range of significant biological activities that make it a valuable compound in medicinal chemistry:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives induce apoptosis in cancer cell lines such as A549.
  • Antimicrobial Properties : this compound has demonstrated efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values have been established to evaluate its effectiveness against these microbes .
  • Anti-inflammatory Effects : Some derivatives have shown to significantly reduce inflammatory cytokines, indicating potential use as anti-inflammatory agents comparable to standard medications like dexamethasone.

Anticancer Studies

A study published in the Tropical Journal of Pharmaceutical Research highlighted the anticancer potential of pyrazole derivatives. The research demonstrated that specific derivatives inhibited the proliferation of A549 lung cancer cells through mechanisms involving apoptosis induction, showcasing their therapeutic promise in oncology .

Antimicrobial Evaluation

In a comparative study on antimicrobial efficacy, this compound derivatives were tested against various bacterial strains. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.49 to 31.25 μg/ml for different strains . This suggests potential applications in treating bacterial infections.

Inflammatory Response Studies

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study concluded that these compounds could significantly inhibit the production of pro-inflammatory cytokines in vitro, positioning them as candidates for further development in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in A549 cells
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces inflammatory cytokines

Mechanism of Action

The mechanism of action of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate, we compare it to structurally analogous pyrazole derivatives. Key differences arise from substituent variations, which influence reactivity, solubility, and functional roles.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
This compound Ethyl ester at C4, ketone at C5 Intermediate for pharmaceuticals, agrochemicals
Mthis compound Methyl ester at C4 (shorter alkyl chain) Discontinued; likely due to stability/synthesis challenges
Ethyl 1-(4-chloro-2-nitrophenyl)-5-nitro-4,5-dihydro-1H-pyrazole-4-carboxylate (GOLHEV) Nitro, chloro-phenyl groups at N1 and C5 Enhanced electron deficiency; potential energetic material
4,5-Dihydro-5-oxo-1-phenyl-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid (Food additive) Sulfophenyl azo group at C4, carboxylic acid Water-soluble dye; food coloring agent
5-Amino-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid Isoxazole core with methoxyphenyl and amino Hydrogen-bonding motifs; crystal engineering

Ester Group Variations

  • Ethyl vs. Methyl Ester: The ethyl ester derivative exhibits higher lipophilicity compared to its methyl counterpart, which may enhance membrane permeability in biological systems. However, methyl esters are generally more reactive toward hydrolysis due to steric and electronic factors.
  • Applications : Ethyl esters are preferred in prodrug design, whereas methyl esters are less common in industrial applications due to volatility and stability concerns.

Substituent Effects on Reactivity

  • This contrasts with the parent compound, which lacks such substituents and may exhibit milder reactivity .
  • Azo and Sulfonate Groups : The food additive derivatives () incorporate sulfonate and azo groups, drastically altering solubility and functionality. These compounds are water-soluble and used as dyes, unlike the hydrophobic ethyl ester derivative .

Biological Activity

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.

  • Molecular Formula : C₆H₈N₂O₃
  • Molecular Weight : 156.14 g/mol
  • CAS Number : 99115-76-1

The compound features both an oxo group (C=O) and an ester group (C-O-C=O), which contribute to its reactivity and potential biological activity.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study highlighted that various pyrazole derivatives exhibited significant anti-inflammatory effects. For instance, certain compounds showed high selectivity for COX-2 inhibition, which is critical in managing inflammation without affecting COX-1, potentially reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Potential :
    Pyrazole derivatives have been investigated for their anticancer properties. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast and liver cancers . For example, specific derivatives demonstrated notable antiproliferation activity in vitro and antitumor activity in vivo.
  • Antiviral Activity :
    Some studies have focused on the antiviral properties of pyrazole derivatives. A series of compounds were synthesized and evaluated for their ability to inhibit viral neuraminidase (NA), with results showing varying degrees of inhibitory activity depending on the substituents on the pyrazole ring .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the pyrazole ring influence biological activity. For example:

CompoundSubstituentNA Inhibition (%)
6i4-methylphenyl52.31
12c4-fluorophenyl56.45
24b2-methylphenyl60.91

This table illustrates how different substituents can enhance or diminish biological activity, emphasizing the importance of electronic and steric factors in drug design.

Synthesis Pathways

This compound can be synthesized through various multi-step processes involving:

  • Formation of the pyrazole ring.
  • Introduction of functional groups such as the oxo and carboxylate moieties.
  • Purification and characterization of the final product.

The versatility in synthetic routes allows for the development of numerous derivatives with potentially enhanced biological properties .

Q & A

Q. What are the common synthetic routes for ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux conditions. For example, cyclocondensation of ethyl acetoacetate and phenylhydrazine yields intermediate pyrazole esters, which can be hydrolyzed to the corresponding carboxylic acid derivatives . Catalysts such as DMF-DMA (dimethylformamide dimethyl acetal) are often employed to enhance reaction efficiency . Reaction progress is monitored using TLC or HPLC, with purification via recrystallization from ethanol or column chromatography.

Q. How is the structural integrity of this compound validated?

Structural validation combines spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and tautomeric forms (e.g., keto-enol tautomerism in the pyrazole ring) .
  • X-ray crystallography : SHELXL is used for small-molecule refinement, with hydrogen bonding and packing analyzed via PLATON .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. For example:

  • Tautomerism : If NMR suggests enol dominance but X-ray shows keto form, variable-temperature NMR or DFT calculations (e.g., Gaussian at B3LYP/6-311++G**) can model energy differences between tautomers .
  • Solvent effects : Crystallize the compound in different solvents (e.g., DMSO vs. ethanol) and compare XRD data to assess packing influences .

Q. What strategies optimize regioselectivity in derivatizing the pyrazole ring?

Regioselectivity is controlled by steric and electronic factors:

  • Electron-withdrawing groups : Direct substitution to the 3-position via nucleophilic aromatic substitution under basic conditions (e.g., K2_2CO3_3/DMF) .
  • Steric hindrance : Use bulky reagents (e.g., tert-butyl esters) to block undesired positions. Computational tools like Spartan (DFT) predict reactive sites by mapping electrostatic potentials .

Q. How can reaction conditions be optimized for scaling up synthesis while maintaining yield?

Apply design of experiments (DOE) to variables:

  • Catalyst loading : Test palladium on carbon (1–5 mol%) in hydrogenation steps .
  • Solvent polarity : Compare ethanol (polar protic) vs. dichloromethane (non-polar) for solubility and reaction rate.
  • Temperature : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 6 hours reflux) .
    Monitor byproducts via GC-MS and optimize workup protocols (e.g., liquid-liquid extraction).

Q. What advanced techniques characterize the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina models binding to enzymes (e.g., COX-2 for anti-inflammatory activity) using PyMOL for visualization .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) with immobilized protein targets.
  • Enzyme assays : Measure IC50_{50} values against bacterial FabH or fungal CYP51 to validate antimicrobial mechanisms .

Q. How can crystallographic data from SHELX be leveraged to study polymorphism?

SHELXL refines multiple crystal forms (e.g., hydrate vs. anhydrate). Key steps:

  • Phasing : Use SHELXD for Patterson methods in challenging cases.
  • Validation : Check Rint_{\text{int}} and completeness (>95%) to ensure data quality.
  • Hirshfeld surface analysis : CrystalExplorer maps intermolecular interactions (e.g., hydrogen bonds stabilizing polymorphs) .

Q. What methodologies address the compound’s hygroscopicity in formulation studies?

  • Lyophilization : Prepare stable amorphous forms using trehalose or PVP as stabilizers.
  • Karl Fischer titration : Quantify water content (<0.1% w/w) in solid-state samples.
  • Dynamic vapor sorption (DVS) : Profile hygroscopicity at 25°C/60% RH to guide packaging (e.g., desiccant-containing vials) .

Q. How is thermal stability assessed for high-temperature applications?

  • TGA/DSC : Determine decomposition onset (>200°C) and melting points.
  • Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea_a) from non-isothermal data.
  • MD simulations : LAMMPS models thermal behavior under simulated stress .

Q. What computational approaches design derivatives with enhanced bioactivity?

  • QSAR : Build regression models (e.g., partial least squares) using descriptors like LogP and polar surface area.
  • Bioisosteric replacement : Replace the ester group with tetrazole (e.g., using Huisgen cycloaddition) to improve metabolic stability .
  • ADMET prediction : SwissADME forecasts bioavailability and toxicity profiles early in design.

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